3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile
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Overview
Description
3-(Hydroxyimino)-1-methyl-2-thiabicyclo[222]oct-5-ene-4-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile typically involves multiple steps. One common method involves the reduction of 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane using lithium aluminium hydride in diethyl ether, followed by nitrosation of the resulting amines . Another approach includes the use of sodium bis-(2-methoxyethoxy)aluminium hydride in benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Using reagents like lithium aluminium hydride.
Nitrosation: Involving nitrosation agents to form nitroso derivatives.
Oxidation: Potentially using oxidizing agents to introduce oxygen functionalities.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions.
Nitrosation Agents: Used for introducing nitroso groups.
Copper (I) Chloride: Employed in some nitrosation reactions.
Major Products Formed
N-nitroso-5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane: Formed through nitrosation.
1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene: Formed via reduction.
Scientific Research Applications
3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action for 3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
- 2-azabicyclo[2.2.2]oct-5-ene derivatives
- di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Uniqueness
3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile is unique due to its sulfur-containing bicyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs .
Properties
CAS No. |
83371-67-9 |
---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-hydroxyimino-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile |
InChI |
InChI=1S/C9H10N2OS/c1-8-2-4-9(6-10,5-3-8)7(11-12)13-8/h2,4,12H,3,5H2,1H3 |
InChI Key |
TZFNBVVEKQNZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1)(C(=NO)S2)C#N |
Origin of Product |
United States |
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